
Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate is a complex organic compound that features a biphenyl group, a carbobenzyloxy (Cbz) protected amino group, and an acrylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate typically involves a multi-step process:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Acrylate Moiety: The acrylate group can be introduced via a Heck reaction, where the biphenyl derivative reacts with an acrylate ester in the presence of a palladium catalyst.
Cbz Protection of the Amino Group: The amino group is protected using carbobenzyloxy chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Suzuki and Heck reactions, as well as automated systems for the protection of the amino group.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylate moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the acrylate group, converting it to a single bond and forming the corresponding alkane.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Cbz group is cleaved enzymatically to release the active amino compound. The biphenyl and acrylate moieties can interact with various molecular targets, including enzymes and receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (Z)-3-(Phenyl)-2-(Cbz-amino)acrylate: Lacks the biphenyl group, making it less sterically hindered.
Methyl (Z)-3-(Biphenyl-4-yl)-2-aminoacrylate: Does not have the Cbz protection, making it more reactive.
Ethyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (Z)-3-(Biphenyl-4-yl)-2-(Cbz-amino)acrylate is unique due to the combination of the biphenyl group, the Cbz-protected amino group, and the acrylate moiety. This combination provides a balance of steric hindrance, reactivity, and potential for further functionalization, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C24H21NO4 |
|---|---|
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
methyl (Z)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/C24H21NO4/c1-28-23(26)22(25-24(27)29-17-19-8-4-2-5-9-19)16-18-12-14-21(15-13-18)20-10-6-3-7-11-20/h2-16H,17H2,1H3,(H,25,27)/b22-16- |
InChI-Schlüssel |
HUXPBKLSVQKXIV-JWGURIENSA-N |
Isomerische SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)C2=CC=CC=C2)/NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC(=O)C(=CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


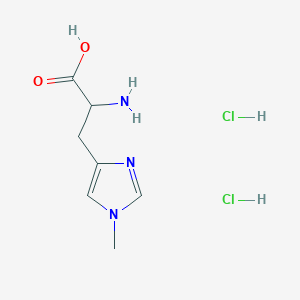

![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12275158.png)
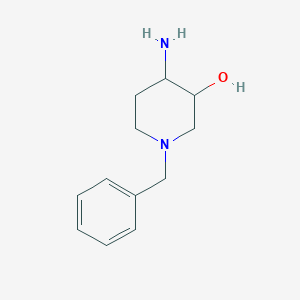
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B12275166.png)
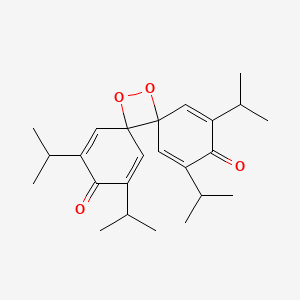
![methyl 3-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzoate](/img/structure/B12275184.png)
![1H-Pyrrolo[2,3-c]pyridine, 4-chloro-2-iodo-](/img/structure/B12275186.png)
![3-(4-Tert-butylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12275188.png)
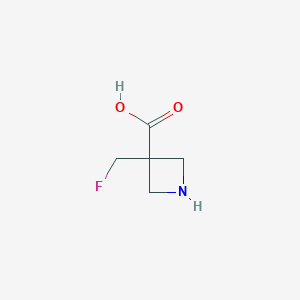
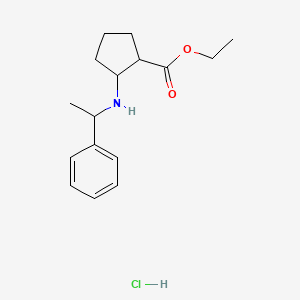
![Ethyl 8-chloro-7-iodoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B12275208.png)
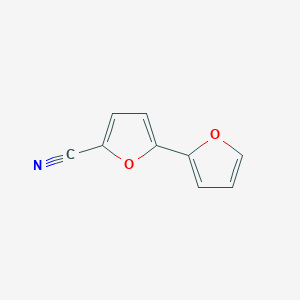
![4-[4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12275221.png)
